Leonurine - 24697-74-3

Leonurine

Catalog Number: EVT-273000
CAS Number: 24697-74-3
Molecular Formula: C14H21N3O5
Molecular Weight: 311.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leonurine is a trihydroxybenzoic acid.
Leonurine is a natural product found in Leonurus sibiricus and Leonotis leonurus with data available.

Stachydrine

    Relevance: Stachydrine is frequently mentioned in conjunction with leonurine in studies investigating the therapeutic potential of Leonurus species. Both compounds are often found together and exhibit synergistic effects. For instance, a study employed a sensitive HPLC–MS/MS method for the simultaneous determination of stachydrine and leonurine in Herba Leonuri and Herba Lagopsis to assess their potential as cardiovascular agents. []

4-Amino butyl-4(-3amino-5-hydroxypentyl)guanidino)3,5-dimethoxybenzoat

    Relevance: This derivative was designed as part of a study investigating potential inhibitors of PDE-5, an enzyme involved in erectile dysfunction. Its structural similarity to leonurine and enhanced binding affinity for PDE-5 make it a compound of interest for further development as a potential therapeutic agent. []

Seleno-leonurine analog 834

    Relevance: The seleno-leonurine analog 834 exhibited enhanced anti-cancer activity compared to leonurine, particularly in ovarian cancer models. This finding highlights the potential of modifying the leonurine structure to enhance its therapeutic effects for specific applications, such as cancer treatment. []

4. Demethylated leonurine* Compound Description: This metabolite is generated by the demethylation of leonurine in human liver and intestinal microsomes. * Relevance: Though less predominant than the glucuronide metabolite, its presence contributes to the overall metabolism and clearance of leonurine in humans. []

5. Leonurine O-glucuronide* Compound Description: Leonurine O-glucuronide is the major metabolite produced during the metabolism of leonurine by UDP-glucuronosyltransferases (UGTs) in human liver and intestinal microsomes.* Relevance: The formation of leonurine O-glucuronide represents a key metabolic pathway for leonurine in humans, primarily facilitated by UGT1A1. This metabolic transformation suggests that the pharmacological activities of leonurine may be mediated, in part, through its metabolites. []

Synthesis Analysis

The synthesis of leonurine has been explored through various methods, with a notable approach involving the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride in the presence of dicyclohexylcarbodiimide (DDC) using a 1:1 mixture of hexamethylphosphoric triamide and ethyl ether as solvent. This method has been praised for its simplicity and high yield, making it adaptable for large-scale production .

Another efficient synthesis route described involves a six-step process starting from 2,3-dihydrofuran and other intermediates, which emphasizes the importance of atom economy in synthetic procedures . These advancements highlight the ongoing efforts to optimize leonurine production for therapeutic use.

Molecular Structure Analysis

Leonurine's molecular structure consists of a complex arrangement that includes multiple functional groups contributing to its biological activity. The structure can be represented as follows:

Molecular Formula C15H18N2O9\text{Molecular Formula }C_{15}H_{18}N_{2}O_{9}

The compound features a guanidine moiety, which is crucial for its pharmacological effects. Detailed structural analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry has confirmed its identity and purity .

Chemical Reactions Analysis

Leonurine participates in various chemical reactions that underline its biological activity. One significant reaction pathway involves its interaction with cellular signaling pathways that regulate lipid metabolism. For instance, studies have shown that leonurine inhibits hepatic lipid synthesis via the ADRA1a/AMPK/SCD1 axis, which is pivotal in managing non-alcoholic fatty liver disease (NAFLD) .

Moreover, the compound has been investigated for its cardioprotective properties, where it modulates oxidative stress responses and inflammatory pathways in cardiac tissues .

Mechanism of Action

The mechanism by which leonurine exerts its effects involves several biological pathways. It has been shown to enhance uterine contractions through modulation of calcium channels and other signaling pathways related to muscle contraction. In cardiovascular contexts, leonurine's action on the ADRA1a/AMPK/SCD1 axis suggests it plays a role in regulating lipid metabolism and reducing inflammation .

Research indicates that leonurine may also promote oligodendrocyte maturation, thereby exerting neuroprotective effects against ischemia/reperfusion-induced mitochondrial dysfunctions in cerebral tissues .

Physical and Chemical Properties Analysis

Leonurine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are often determined during synthesis optimization studies.

These properties are essential for understanding how leonurine can be formulated into therapeutic agents .

Applications

Leonurine has garnered interest for various scientific applications:

  • Gynecological Uses: Its uterotonic properties make it a candidate for treating conditions related to uterine health.
  • Cardiovascular Research: Leonurine's ability to mitigate oxidative stress and inflammation positions it as a potential treatment for heart diseases.
  • Neuroprotection: Its role in promoting neuronal health suggests applications in treating neurodegenerative diseases.

Furthermore, ongoing research continues to explore its efficacy against metabolic disorders like NAFLD, highlighting its versatility as a therapeutic agent .

Introduction to Leonurine as a Bioactive Alkaloid

Leonurine (4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate), also designated SCM-198 in pharmacological research, is a pseudoalkaloid with distinctive chemical properties. This water-soluble compound features a benzoate ester linked to a guanidine moiety, forming a low-molecular-weight (311.338 g/mol) structure [1] [2]. Isolated primarily from Leonurus species (Lamiaceae family), leonurine has evolved from a traditional herbal constituent to a molecule of significant pharmacological interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects [1] [9]. Its unique structure underpins its ability to interact with multiple biological targets, positioning it as a promising candidate for therapeutic development.

Historical Context and Ethnopharmacological Significance of Leonurus spp.

Leonurus species, notably Leonurus japonicus (Chinese: Yi Mu Cao – "beneficial herb for mothers") and Leonurus cardiaca (European motherwort), have been integral to traditional medical systems for millennia. Ethnopharmacological records reveal distinct regional applications:

  • East Asian Traditions: In China, Korea, and Japan, aerial parts of Leonurus japonicus were primarily employed for managing gynecological disorders, including dysmenorrhea, amenorrhea, postpartum hemorrhage, and lochia (postpartum discharge). Over 300 traditional prescriptions incorporating this herb were documented, with historical texts emphasizing its ability to "invigorate blood" and resolve stasis [3] [10].
  • European Traditions: European motherwort (Leonurus cardiaca) was traditionally valued as a cardiotonic and nervine, used to alleviate "nervous heart disorders," anxiety, and palpitations. Concurrently, it maintained applications for menstrual irregularities [7] [8].
  • Global Expansion: Following introduction to the Americas, Leonurus species found use in managing edema, urinary complaints, and skin conditions (e.g., sores, carbuncles) across diverse folk medicine practices [3] [7]. The plant's inclusion in the European Pharmacopoeia (7th edition) underscores its established medicinal status [2] [4].

Table 1: Traditional Ethnopharmacological Uses of Leonurus Species

Region/SystemPrimary SpeciesKey Traditional Applications
East AsiaLeonurus japonicus (Yi Mu Cao)Dysmenorrhea, Amenorrhea, Postpartum hemorrhage, Lochia, Blood stasis, Edema
EuropeLeonurus cardiaca (Motherwort)"Nervous heart", Anxiety, Palpitations, Mild menstrual irregularities
Global Folk UseVarious Leonurus spp.Diuretic, Edema, Urinary complaints, Skin sores/carbuncles

Leonurine as a Unique Phytochemical Marker in Leonurus Genus

Leonurine serves as a chemotaxonomic marker specific to the Leonurus genus, particularly abundant in L. japonicus (0.02%–0.12% in fresh herb) and virtually absent in closely related species like L. sibiricus [2] [4] [10]. Its biosynthesis involves a sophisticated enzymatic pathway:

  • Precursor Formation: Arginine undergoes decarboxylation (catalyzed by arginine decarboxylase - ADC), oxidation, and reduction to yield guanbutol.
  • Activation: Syringic acid is glucosylated by UDP-glucosyltransferase (UGT) to form syringoyl glucose.
  • Final Conjugation: Serine carboxypeptidase-like (SCPL) acyltransferase catalyzes the conjugation of guanbutol and syringoyl glucose, primarily within vacuolar compartments [2] [4].Gene amplification and functional specialization of UGT and SCPL genes are critical determinants of leonurine accumulation, explaining its restricted distribution [2] [4]. While over 280 specialized metabolites (alkaloids, diterpenoids, flavonoids) exist in Leonurus, leonurine's status as a key bioactive marker is reinforced by its specification as a quality control parameter (minimum 0.004%) in the Chinese Pharmacopoeia [10].

Table 2: Key Enzymes in Leonurine Biosynthesis

EnzymeGene FamilyFunction in Leonurine PathwaySubcellular Localization
Arginine Decarboxylase (ADC)Pyridoxal phosphate-dependentCatalyzes initial decarboxylation of arginineCytoplasm
UDP-glucosyltransferase (UGT)GlycosyltransferaseActivates syringic acid to syringoyl glucoseCytoplasm
Serine Carboxypeptidase-like Acyltransferase (SCPL)Hydrolase (acting on ester bonds)Catalyzes conjugation of guanbutol and syringoyl glucoseVacuole

Research Evolution: From Traditional Applications to Modern Pharmacological Investigations

The scientific journey of leonurine began in 1930 with its initial isolation, but significant milestones include:

  • Structural Elucidation & Uterotonic Confirmation (1970s): Yeung et al. (1976-1977) isolated leonurine and confirmed its potent uterotonic activity (effective at concentrations as low as 0.4 pg/mL in rat uterus), providing a molecular basis for the herb's traditional use in obstetrics/gynecology [2] [3] [10].
  • Chemical Synthesis (1979): Cheng et al. developed the first efficient synthetic route (yield >80%) using 4-aminobutanol and syringic acid, enabling larger-scale pharmacological studies independent of plant extraction [2] [4] [9]. Wang J. et al. (2022) later optimized synthesis for leonurine hydrochloride [4].
  • Shift to Cardio/Cerebrovascular & Neuroprotective Research (21st Century): While early research focused on uterine effects, modern investigations revealed leonurine's profound cardiovascular protective effects against ischemia, atherosclerosis, and fibrosis [1] [5] [14], and neuroprotective activities in stroke and depression models [1] [10] [11]. This shift expanded its therapeutic potential far beyond gynecology.
  • Molecular Mechanism Era: Advances revealed leonurine modulates critical pathways: Nrf2 antioxidant signaling [5] [8], NF-κB-mediated inflammation [1] [6] [12], PI3K/AKT survival signaling [6], and receptor interactions (GABA_A, 5-HT3A antagonism) [1] [4]. Its multi-target nature explains its diverse effects.
  • Oncology & Pharmacokinetics Focus (Recent Decade): Research now explores anti-tumor mechanisms (cell cycle arrest, apoptosis induction, inhibition of metastasis) [6] [21] alongside challenges like low oral bioavailability (2.21%) and extensive first-pass metabolism, driving development of analogs and delivery strategies [2] [4].

Table 3: Key Pharmacokinetic Parameters of Leonurine (Preclinical Data)

ParameterValue (Rats)Administration RouteImplication
Oral Bioavailability2.21%Oral (i.g.)Extensive first-pass metabolism
Time to Peak (Tmax)~0.75 hoursOral (i.g.)Rapid absorption
Plasma Half-life (t1/2z)1.72 - 2.04 hoursi.v. & OralRelatively rapid elimination
Volume of Distribution (Vz)24.73 L/kgi.v.Wide distribution, primarily plasma/extracellular fluids
Main MetabolitesLeonurine-10-O-sulfate, Leonurine-10-O-β-D-glucuronide (L-O-G), O-demethylated analogOral/i.v.Phase II conjugation (UGT/SULT) dominant; L-O-G retains activity
Primary Metabolic EnzymesCYP2D6, CYP1A2, CYP3A4 (Phase I); UGT1A1 (Phase II)-Potential for drug interactions via enzyme inhibition
Major Excretion RouteFeces (as prototype); Urine/Bile (as conjugates)Oral/i.v.Enterohepatic circulation likely

Properties

CAS Number

24697-74-3

Product Name

Leonurine

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17)

InChI Key

WNGSUWLDMZFYNZ-UHFFFAOYSA-N

SMILES

O=C(OCCCCNC(N)=N)C1=CC(OC)=C(O)C(OC)=C1

Solubility

Soluble in DMSO

Synonyms

4-guanidino-n-butyl syringate
leonurine
SCM-198
SCM198

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.